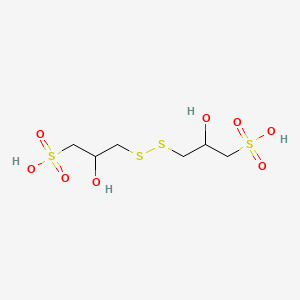
3,3'-Dithiobis(2-hydroxypropane-1-sulfonic acid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Dithiobis(2-hydroxypropane-1-sulfonic acid) is a chemical compound known for its unique structure and properties. It is characterized by the presence of two thiol groups connected by a disulfide bond, along with hydroxyl and sulfonic acid groups. This compound is often used in various scientific and industrial applications due to its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dithiobis(2-hydroxypropane-1-sulfonic acid) typically involves the reaction of 2-hydroxypropane-1-sulfonic acid with a disulfide-forming reagent. One common method is the oxidation of thiol groups in 2-hydroxypropane-1-sulfonic acid using an oxidizing agent such as hydrogen peroxide or iodine. The reaction is usually carried out in an aqueous medium under controlled pH conditions to ensure the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
3,3’-Dithiobis(2-hydroxypropane-1-sulfonic acid) undergoes various chemical reactions, including:
Oxidation: The thiol groups can be further oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced back to thiol groups using reducing agents like dithiothreitol or mercaptoethanol.
Substitution: The hydroxyl and sulfonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, mercaptoethanol.
Nucleophiles: Various nucleophiles can react with the hydroxyl and sulfonic acid groups under appropriate conditions.
Major Products Formed
Oxidation Products: Sulfonic acids.
Reduction Products: Thiol-containing compounds.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3,3’-Dithiobis(2-hydroxypropane-1-sulfonic acid) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in redox reactions and as a stabilizing agent for proteins and enzymes.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
作用机制
The mechanism of action of 3,3’-Dithiobis(2-hydroxypropane-1-sulfonic acid) involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiol groups, which can then participate in further chemical reactions. This redox activity is crucial for its role in stabilizing proteins and enzymes by forming and breaking disulfide bonds. The hydroxyl and sulfonic acid groups also contribute to its reactivity and solubility in aqueous environments.
相似化合物的比较
Similar Compounds
2,3-Dihydroxypropane-1-sulfonic acid: Similar structure but lacks the disulfide bond.
3-Hydroxypropane-1-sulfonic acid: Contains a single hydroxyl and sulfonic acid group without the disulfide linkage.
2-Hydroxyethyl-1-ammonium 3-hydroxypropane-1-sulfonate: An ionic liquid with similar functional groups but different overall structure.
Uniqueness
3,3’-Dithiobis(2-hydroxypropane-1-sulfonic acid) is unique due to its disulfide bond, which imparts distinct redox properties. This makes it particularly useful in applications requiring reversible redox reactions, such as protein stabilization and enzyme studies. The combination of hydroxyl and sulfonic acid groups also enhances its solubility and reactivity in aqueous solutions.
属性
CAS 编号 |
16208-50-7 |
|---|---|
分子式 |
C6H14O8S4 |
分子量 |
342.4 g/mol |
IUPAC 名称 |
2-hydroxy-3-[(2-hydroxy-3-sulfopropyl)disulfanyl]propane-1-sulfonic acid |
InChI |
InChI=1S/C6H14O8S4/c7-5(3-17(9,10)11)1-15-16-2-6(8)4-18(12,13)14/h5-8H,1-4H2,(H,9,10,11)(H,12,13,14) |
InChI 键 |
ZUFMFTGDCZKQRE-UHFFFAOYSA-N |
规范 SMILES |
C(C(CS(=O)(=O)O)O)SSCC(CS(=O)(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















